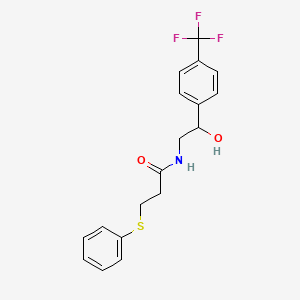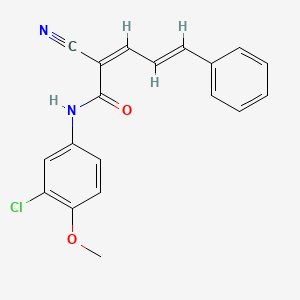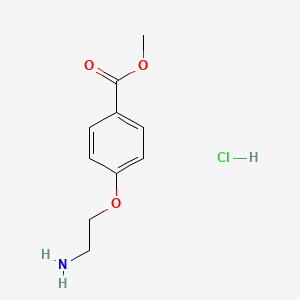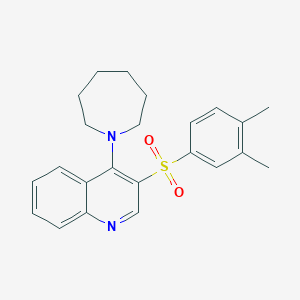
Sodium 2-(pyridazin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(pyridazin-4-yl)acetate is an organic compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyridazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms at positions 1 and 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridazin-4-yl)acetate typically involves the reaction of pyridazine with sodium hydroxide and acetic acid. The process can be summarized as follows:
- Pyridazine is reacted with acetic acid to form 2-(pyridazin-4-yl)acetic acid.
- The resulting 2-(pyridazin-4-yl)acetic acid is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction.
- Use of high-purity reagents to maintain product quality.
- Implementation of purification steps such as recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(pyridazin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrogenated pyridazine compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
- Oxidation products include pyridazine carboxylic acids.
- Reduction products include dihydropyridazine derivatives.
- Substitution reactions yield various alkylated or acylated pyridazine compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(pyridazin-4-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for cardiovascular and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Sodium 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Pyridazine: The parent compound with a similar structure but without the acetate group.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyridazinecarboxylic Acid: Another derivative with a carboxyl group instead of the acetate group.
Uniqueness: Sodium 2-(pyridazin-4-yl)acetate is unique due to its specific sodium salt form, which enhances its solubility and reactivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
1523571-92-7 |
|---|---|
Molekularformel |
C6H6N2NaO2 |
Molekulargewicht |
161.11 g/mol |
IUPAC-Name |
sodium;2-pyridazin-4-ylacetate |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10); |
InChI-Schlüssel |
LXOBLUBKEOLYBO-UHFFFAOYSA-N |
SMILES |
C1=CN=NC=C1CC(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CN=NC=C1CC(=O)O.[Na] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2756563.png)

![3-(Furan-2-yl)-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2756565.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2756566.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
![2-(2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2756571.png)
![2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one](/img/structure/B2756574.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)


![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)


